Product packaging for Fmoc-L-4-Phe(4-Pyridynl)-OH(Cat. No.:)

Fmoc-L-4-Phe(4-Pyridynl)-OH

Cat. No.: B8233270
M. Wt: 464.5 g/mol
InChI Key: XPQJNEUDFWGZLB-MHZLTWQESA-N
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Description

Significance of Non-Canonical Amino Acids in Peptide Science and Engineering

Life is primarily constructed from a set of 20 canonical amino acids, which are the fundamental building blocks of proteins and peptides that regulate a vast array of cellular functions. nih.gov However, scientists are not limited to these 20 amino acids and have increasingly turned to non-canonical amino acids (ncAAs) to create designer peptides with improved drug-like characteristics. nih.govacs.org The incorporation of ncAAs into peptide sequences is a key strategy for enhancing their pharmacological activity and metabolic stability. researchgate.net These modifications can influence a peptide's conformation, its binding affinity to receptors, and its stability against degradation. researchgate.netnih.gov The use of ncAAs allows for the creation of peptidomimetics, which can overcome the pharmacokinetic and enzymatic stability issues often seen with natural peptides. nih.gov This expansion of the amino acid toolbox offers numerous opportunities for designing new bioactive compounds and advancing therapeutic and scientific innovation. researchgate.net

The Fmoc Strategy for Protecting Group Chemistry in Solid-Phase Peptide Synthesis Advancements

Solid-phase peptide synthesis (SPPS) is the preferred method for synthesizing peptides, and the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of this technique. rsc.orgaltabioscience.com In Fmoc-based SPPS, the alpha-amino group of the amino acid is protected by the base-labile Fmoc group, while the side chains are protected by acid-labile groups. peptide.com This "orthogonal" protection scheme is a major advantage, as it allows for the selective removal of the N-terminal protecting group without affecting the side-chain protecting groups. peptide.com This is particularly beneficial when specific side-chain modifications, such as labeling or cyclization, are required. peptide.com

The Fmoc group is stable to the acidic conditions used to cleave other protecting groups like Boc, but it is easily removed by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com This mild deprotection condition is compatible with a wide range of modified amino acids, including those with post-translational modifications like glycosylation and phosphorylation, which are often not stable under the harsh acidic conditions of other methods. nih.gov The development of Fmoc chemistry has been a significant factor in the advancement of peptide synthesis, enabling the creation of more complex and diverse peptide structures. altabioscience.comnih.gov

Overview of Pyridine-Containing Phenylalanine Derivatives in Research

Pyridine-containing phenylalanine derivatives are a class of non-canonical amino acids that have garnered significant interest in medicinal chemistry and drug discovery. The pyridine (B92270) ring, a heterocyclic aromatic compound, is a key structural component in many natural products and pharmaceuticals. researchgate.net The incorporation of a pyridine moiety into the phenylalanine scaffold can lead to compounds with a range of biological activities.

For instance, research has shown that certain pyridine derivatives of L-phenylalanine can act as antisickling agents, demonstrating the potential of these compounds in developing therapies for sickle cell anemia. nih.gov In other research, 2-pyridone-bearing phenylalanine derivatives have been investigated as novel modulators of the HIV capsid, a critical protein in the life cycle of the virus. kuleuven.be Furthermore, pyridine-based fluorescent probes have been developed for the selective detection of phenylalanine, which has applications in diagnosing metabolic disorders. researchgate.netnih.gov The versatility of the pyridine ring allows for various chemical modifications, enabling the fine-tuning of the properties of these phenylalanine derivatives for specific research applications.

Research Rationale and Scope for Fmoc-L-4-Phe(4-Pyridinyl)-OH Investigations

Fmoc-L-4-Phe(4-Pyridinyl)-OH, also known as Fmoc-L-4-pyridylalanine, is a specialized amino acid derivative that combines the features of the Fmoc protecting group and a pyridine-containing phenylalanine. lookchem.com The rationale for its investigation lies in its potential as a valuable building block in SPPS for creating peptides with unique properties. lookchem.comchemicalbook.comfishersci.ie The presence of the 4-pyridyl group can enhance the aqueous solubility of the resulting peptides. peptide.com

Physicochemical Properties of Fmoc-L-4-Phe(4-Pyridinyl)-OH

PropertyValueSource
Chemical Name N-Fmoc-3-(4-pyridyl)-L-alanine fishersci.iepeptide.comfishersci.fi
Synonyms Fmoc-L-4-pyridylalanine, Fmoc-4-Pal-OH lookchem.comfishersci.fi
CAS Number 169555-95-7 lookchem.coma2bchem.comsigmaaldrich.com
Molecular Formula C23H20N2O4 lookchem.comfishersci.iea2bchem.com
Molecular Weight 388.42 g/mol lookchem.comsigmaaldrich.com
Appearance Light yellow powder lookchem.comchemicalbook.com
Melting Point 219 °C (decomposes) lookchem.comchemicalbook.com
Solubility Soluble in DMF lookchem.comchemicalbook.comfishersci.iefishersci.fi
Storage Temperature 2-8°C lookchem.comsigmaaldrich.com

Synthesis and Applications

The synthesis of Fmoc-L-3-(2-cyano-4-pyridyl)alanine, a related compound, has been achieved in two steps from the commercially available Fmoc-L-3-(4-pyridyl)alanine. anu.edu.au This process involves oxidation to an N-oxide intermediate followed by regioselective cyanation. anu.edu.au Fmoc-L-4-Phe(4-Pyridinyl)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). lookchem.com Its Fmoc protecting group allows for its use in standard SPPS protocols to create custom peptides. a2bchem.com

The incorporation of this non-canonical amino acid can introduce unique properties to the resulting peptides. For example, replacing phenylalanine or tyrosine with 4-pyridylalanine has been shown to increase the aqueous solubility of peptides. peptide.com Furthermore, the pyridine ring can serve as a handle for further chemical modifications or to influence the peptide's interaction with biological targets. The use of Fmoc-L-4-Phe(4-Pyridinyl)-OH and its derivatives has been instrumental in the synthesis of macrocyclic peptide inhibitors. anu.edu.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H24N2O4 B8233270 Fmoc-L-4-Phe(4-Pyridynl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-4-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O4/c32-28(33)27(17-19-9-11-20(12-10-19)21-13-15-30-16-14-21)31-29(34)35-18-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26-27H,17-18H2,(H,31,34)(H,32,33)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQJNEUDFWGZLB-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=NC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=NC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Derivatization of Fmoc L 4 Phe 4 Pyridynl Oh

Stereoselective Synthesis Pathways for Fmoc-L-4-Phe(4-Pyridynl)-OH

The enantiomerically pure synthesis of this compound is paramount for its successful application in peptide synthesis. thieme.deiupac.org Key to this is the controlled introduction of the chiral center and the construction of the 4-pyridylphenyl side chain.

Strategies for Incorporating the 4-Pyridylphenyl Moiety

The construction of the biaryl system of the 4-pyridylphenyl side chain is a critical step in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a widely employed and effective method for this purpose. wikipedia.orglibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org

In a typical approach, a suitably protected L-phenylalanine derivative bearing a halide (e.g., 4-iodophenylalanine) is coupled with a 4-pyridylboronic acid. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate in a suitable solvent like dimethoxyethane. mdpi.com The choice of protecting groups for the amino and carboxyl functions of the phenylalanine core is crucial to ensure compatibility with the reaction conditions and to prevent side reactions. The N-Boc (tert-butoxycarbonyl) group is often used due to its stability under the basic conditions of the Suzuki coupling. sigmaaldrich.com

Alternative strategies for forming the pyridylphenyl linkage include the Negishi cross-coupling, which utilizes an organozinc reagent. rsc.org These cross-coupling methods offer a versatile and efficient means to construct the desired biaryl side chain, which is a key structural feature of this unnatural amino acid.

Optimization of Reaction Conditions for Enantiomeric Purity

Maintaining the stereochemical integrity of the α-carbon throughout the synthesis is a primary concern. organic-chemistry.orgchemrxiv.org Asymmetric synthesis methods are employed to establish the desired L-configuration. rsc.orgnih.gov One common strategy involves the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to a glycine (B1666218) derivative, followed by diastereoselective alkylation with a 4-(4-pyridyl)benzyl halide. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.

Enzymatic methods also offer a powerful approach to achieving high enantioselectivity. acs.orgresearchgate.net Phenylalanine ammonia (B1221849) lyases (PAL) have been shown to be effective biocatalysts for the synthesis of L-pyridylalanine analogues. rsc.org This can involve a one-pot reaction combining a Knoevenagel-Doebner condensation to form a pyridylacrylic acid, followed by biocatalytic hydroamination to introduce the amino group with high stereocontrol. rsc.org

Optimization of reaction parameters such as temperature, solvent, base, and reaction time is crucial to minimize racemization. nih.gov For instance, in reactions involving strong bases, lowering the temperature and carefully controlling the addition of reagents can significantly improve the enantiomeric excess (ee) of the final product. nih.gov

Table 1: Key Strategies for Stereoselective Synthesis

Strategy Description Key Considerations
Chiral Auxiliary-Guided Synthesis A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a key bond-forming reaction. Selection of an effective and easily removable auxiliary.
Asymmetric Catalysis A chiral catalyst is used to control the stereochemistry of the product. Catalyst efficiency, substrate scope, and catalyst cost.
Enzymatic Resolution/Synthesis Enzymes are used to selectively react with one enantiomer or to directly synthesize the desired enantiomer. acs.orgresearchgate.net Enzyme availability, stability, and substrate specificity.
Substrate-Controlled Diastereoselective Reactions Existing stereocenters in the starting material direct the formation of new stereocenters. Design of the substrate to achieve high diastereoselectivity.

Functionalization and Modification of the Pyridine (B92270) Nitrogen in this compound

The pyridine nitrogen atom in the side chain of this compound presents a unique site for chemical modification, allowing for the fine-tuning of the amino acid's properties.

Quaternization Reactions for Enhanced Aqueous Solubility

The basicity of the pyridine nitrogen allows for quaternization reactions through alkylation. This process involves treating the Fmoc-protected amino acid with an alkylating agent, such as methyl iodide, to form a pyridinium (B92312) salt. cuni.cz The introduction of a positive charge on the pyridine ring significantly enhances the aqueous solubility of the amino acid derivative. This modification can be particularly useful for improving the handling of the building block during peptide synthesis and for modulating the properties of the final peptide.

N-Oxidation Approaches

The pyridine nitrogen can be oxidized to an N-oxide, a functional group with distinct electronic and steric properties. acs.orgnih.gov This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a suitable catalyst. researchgate.net The resulting N-oxide can act as a hydrogen bond acceptor and may alter the biological activity or conformational preferences of peptides containing this modified residue. nih.govnih.gov The N-oxide functionality can also serve as a bioisosteric replacement for other chemical groups in drug design. nih.gov

Table 2: Functionalization of the Pyridine Nitrogen

Modification Reagents and Conditions Effect on Properties
Quaternization Alkyl halide (e.g., CH3I) in a suitable solvent (e.g., THF). cuni.cz Increased aqueous solubility, introduction of a positive charge.
N-Oxidation Hydrogen peroxide with a catalyst (e.g., cerium-based catalysts). researchgate.net Altered electronic properties, increased hydrogen bond accepting capability. nih.govnih.gov

Orthogonal Protecting Group Strategies Relevant to this compound

In solid-phase peptide synthesis (SPPS), an orthogonal protecting group strategy is essential for the selective deprotection of functional groups. peptide.com The Fmoc group, which protects the α-amino group, is base-labile and is typically removed with piperidine (B6355638). nih.goviris-biotech.de Therefore, any protecting groups used for the side chain of this compound or other amino acids in the peptide sequence must be stable to these conditions but removable under different, non-interfering conditions. peptide.comresearchgate.net

For many amino acids, acid-labile groups such as tert-butyl (tBu) or trityl (Trt) are used for side-chain protection. peptide.com These groups are stable to the piperidine treatment used for Fmoc removal but can be cleaved at the end of the synthesis with strong acids like trifluoroacetic acid (TFA). iris-biotech.de This Fmoc/tBu strategy represents a common orthogonal approach in SPPS. iris-biotech.de

When more complex peptide architectures are desired, such as branched or cyclic peptides, additional orthogonal protecting groups may be required. sigmaaldrich.com For example, the Dde or ivDde groups can be used to protect the side-chain amino group of lysine. sigmaaldrich.com These groups are stable to both piperidine and TFA but can be selectively removed with hydrazine, allowing for site-specific modification of the peptide while it is still on the solid support. sigmaaldrich.com The choice of an appropriate orthogonal protecting group strategy is critical for the successful synthesis of complex peptides containing this compound and other functionalized amino acids. cpcscientific.com

Table 3: Common Orthogonal Protecting Groups in Fmoc-SPPS

Protecting Group Protected Functionality Deprotection Conditions Orthogonal to Fmoc?
Fmoc α-Amino group 20% Piperidine in DMF nih.goviris-biotech.de N/A
tBu (tert-butyl) Carboxyl (Asp, Glu), Hydroxyl (Ser, Thr, Tyr) 95% Trifluoroacetic acid (TFA) iris-biotech.de Yes
Trt (trityl) Amide (Asn, Gln), Imidazole (His) Trifluoroacetic acid (TFA) Yes
Boc (tert-butoxycarbonyl) Amino (Lys, Orn) Trifluoroacetic acid (TFA) Yes
Dde/ivDde Amino (Lys, Orn) 2% Hydrazine in DMF sigmaaldrich.com Yes

Chemo-Enzymatic Synthesis Routes for Analogs and Derivatives

Chemo-enzymatic synthesis represents a powerful strategy for the production of complex chiral molecules such as non-canonical amino acids (ncAAs), combining the selectivity of biocatalysts with the versatility of chemical synthesis. nih.govnih.gov For analogs and derivatives of L-4-pyridylalanine, the core amino acid of Fmoc-L-4-Phe(4-Pyridinyl)-OH, enzymatic methods offer significant advantages, including high enantioselectivity under mild, aqueous conditions, often eliminating the need for complex protecting group strategies. biorxiv.org Key enzymatic routes include reactions catalyzed by transaminases and lyases, which can produce the desired amino acid core, and enzymes like lipases, which can act on protected amino acids for further derivatization.

One prominent biocatalytic approach for synthesizing L-phenylalanine derivatives involves multi-enzyme cascades. biorxiv.org A one-pot biocatalytic cascade has been developed to produce various L-phenylalanine derivatives from corresponding aldehydes with high yields. biorxiv.org This system utilizes a sequence of enzymes, including an L-threonine transaldolase and an aminotransferase, to build the chiral amino acid scaffold. biorxiv.org Such cascades are highly versatile and can be expanded by incorporating additional enzymes, like a carboxylic acid reductase, to start from more accessible carboxylic acids instead of aldehydes. biorxiv.org

Transaminases (TAs), or aminotransferases, are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. wikipedia.orgnih.gov This method is highly effective for the asymmetric synthesis of chiral amino acids. nih.gov Both (R)- and (S)-selective transaminases have been identified and engineered to improve their substrate scope and efficiency for producing non-natural amino acids. nih.govnih.gov For instance, an aromatic aminotransferase from Thermus thermophilus has shown the ability to synthesize β-branched aromatic α-amino acids with excellent stereocontrol. nih.gov While direct enzymatic amination of the corresponding keto acid of 4-pyridylalanine is a viable route to the core amino acid, further derivatization would typically occur in subsequent chemical or enzymatic steps.

Another significant enzymatic route is the use of ammonia lyases, particularly phenylalanine ammonia lyases (PALs). These enzymes catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid. researchgate.net By operating the reaction in reverse under high concentrations of ammonia, PALs can be used for the enantioselective synthesis of L-phenylalanine and its analogs, including various L-pyridylalanines, from the corresponding acrylic acids or directly from aldehydes in telescopic strategies. researchgate.net A PAL from Anabaena variabilis has been successfully used as a biocatalyst to synthesize a range of L-pyridylalanine analogues with perfect enantiopurity (>99% ee). researchgate.net

While many enzymatic syntheses build the core amino acid, other chemo-enzymatic strategies can involve the Fmoc-protected molecule directly. Lipases, for example, are known to catalyze reactions on protected amino acids. Lipase (B570770) from Candida antarctica (Novozym 435) can be used for acylation reactions, where an Fmoc-protected amino acid could be a substrate for the synthesis of peptide-based structures or other derivatives. snu.ac.krrsc.org The choice of solvent is critical in these reactions, as lipases generally show higher stability in hydrophobic organic solvents. snu.ac.kr Furthermore, enzymes are used for the specific removal of protecting groups, which can be an integral step in a chemo-enzymatic pathway. nih.gov

The following tables summarize key research findings in the chemo-enzymatic synthesis of pyridylalanine derivatives and related non-canonical amino acids.

Data Tables

Table 1: Enzymatic Synthesis of L-Pyridylalanine Analogs and Related Derivatives

Enzyme Class Specific Enzyme Example Substrate(s) Product Key Findings & Reference
Ammonia Lyase Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis Pyridyl aldehydes L-Pyridylalanine analogues Telescopic strategy achieving conversions of 88-95% and >99% ee. researchgate.net
Transaminase (Aminotransferase) Aromatic Aminotransferase from Thermus thermophilus (TtArAT) Racemic β-alkyl aromatic pyruvic acids β-branched aromatic α-amino acids Achieves dynamic kinetic resolution with high diastereo- and enantioselectivity. nih.gov
Multi-Enzyme Cascade L-threonine transaldolase (ObiH), Aminotransferase (TyrB), Carboxylic Acid Reductase (SrCAR) Aryl aldehydes or carboxylic acids 18 diverse L-phenylalanine derivatives One-pot cascade with high yields under mild aqueous conditions. biorxiv.org

| Lyase | Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Fumarate, Arylamines | (S)-N-arylated aspartic acids | Demonstrates highly regio- and stereoselective hydroamination for synthesizing N-aryl amino acids. scispace.com |

Table 2: Enzyme-Catalyzed Reactions Involving Protected Amino Acids

Enzyme Class Specific Enzyme Example Substrate(s) Reaction Type Key Findings & Reference
Lipase Immobilized lipase from Candida antarctica (Novozym 435) Fmoc-amino acids, Lauric acid Acylation / Peptide Synthesis Catalyzes acylation, with reaction equilibrium and yield influenced by substrate molar ratio and solvent. snu.ac.kr
Protease Trypsin Peptides with N-terminal benzyloxycarbonylarginyl group Protecting group removal Demonstrates specific cleavage of a trypsin-labile protecting group from a peptide chain. nih.gov

| Peptide Cyclase | Peptide Cyclase 1 (PCY1) | Linear peptides containing phenyl pyridylalanine | Macrocylization | Efficiently cyclizes linear peptides containing metal-binding amino acids under mild conditions. researchgate.net |

Advanced Methodologies for Incorporating Fmoc L 4 Phe 4 Pyridynl Oh into Peptide Architectures

Role of Fmoc-L-4-Phe(4-Pyridinyl)-OH as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-4-Phe(4-Pyridinyl)-OH is a valuable building block in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. nih.gov In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer support. The Fmoc group serves as a temporary protecting group for the Nα-amino group of the amino acid, which is removed at each cycle to allow for the coupling of the next amino acid in the sequence. nih.govacs.org The use of Fmoc-L-4-Phe(4-Pyridinyl)-OH allows for the site-specific introduction of a pyridinyl moiety, which can act as a hydrogen bond acceptor, a metal chelator, or a key pharmacophore element.

The general workflow of Fmoc/t-Bu SPPS involves the initial attachment of an Fmoc-protected amino acid to a solid support, followed by iterative cycles of Fmoc deprotection, washing, and coupling of the subsequent Fmoc-amino acid until the desired peptide sequence is assembled. rsc.org The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups. rsc.org

The efficiency of the coupling reaction is paramount for the successful synthesis of high-purity peptides. For sterically hindered or electronically modified amino acids like Fmoc-L-4-Phe(4-Pyridinyl)-OH, optimization of coupling conditions is crucial. Standard coupling reagents used in SPPS can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. embrapa.br

Research has shown that the choice of coupling reagent and additives can significantly impact the incorporation efficiency and minimize side reactions. For instance, the use of a combination of a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® has been found to be effective for challenging couplings. google.com The temperature and reaction time are also critical parameters. While elevated temperatures can increase coupling rates, they may also promote side reactions like racemization. mesalabs.com Microwave-assisted SPPS has emerged as a valuable technique to accelerate coupling reactions while potentially minimizing thermal degradation. nih.gov

A systematic approach to optimizing coupling conditions for Fmoc-L-4-Phe(4-Pyridinyl)-OH would involve screening various coupling agents, additives, solvents, and reaction times to identify the most effective combination for a given peptide sequence.

Table 1: Common Coupling Reagents and Additives for SPPS

Coupling Reagent ClassExamplesAdditives
CarbodiimidesDIC (N,N'-Diisopropylcarbodiimide)OxymaPure®, HOBt (Hydroxybenzotriazole)
Phosphonium SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Uronium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium-hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine)

This table provides examples of commonly used reagents in SPPS.

The incorporation of Fmoc-L-4-Phe(4-Pyridinyl)-OH can be accompanied by several side reactions that can compromise the purity and yield of the target peptide. One of the primary concerns is racemization, the loss of stereochemical integrity at the α-carbon, which can occur during the activation step of the coupling reaction, particularly under basic conditions. mdpi.com The use of coupling additives like HOBt or OxymaPure can help to suppress racemization. mesalabs.com

Another potential side reaction is the modification of the pyridinyl ring. Depending on the cleavage cocktail used at the end of the synthesis, the pyridinyl nitrogen can be susceptible to alkylation or other modifications. Careful selection of scavengers in the cleavage cocktail is necessary to prevent these unwanted modifications.

Incomplete coupling can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. This can be addressed by using a higher excess of the amino acid and coupling reagents, extending the coupling time, or employing a more potent coupling agent. Capping of unreacted amino groups with reagents like acetic anhydride (B1165640) after each coupling step can prevent the formation of deletion sequences. nih.gov

Difficulties in SPPS are not solely dependent on the individual amino acid being coupled but can also arise from the properties of the growing peptide chain. acs.org Peptide aggregation, where the resin-bound peptide chains interact with each other, can hinder reagent accessibility and lead to incomplete reactions. acs.org This is a particular concern for hydrophobic sequences.

Several strategies can be employed to mitigate these sequence-related challenges:

Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt secondary structures and improve solvation.

High-Temperature Synthesis: Performing the synthesis at elevated temperatures can help to break up aggregates.

Pseudoprolines: The introduction of pseudoproline dipeptides at specific positions can disrupt the formation of β-sheets, a common cause of aggregation. researchgate.net

Solvent Choice: The use of solvents like N-methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (B87167) (DMSO) can enhance the solvation of the peptide chain. peptide.com

Solution-Phase Peptide Synthesis Techniques Utilizing Fmoc-L-4-Phe(4-Pyridinyl)-OH

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for specific applications where SPPS may be problematic. ekb.egrsc.org In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step. ekb.eg

Segment Condensation and Ligation Approaches with Fmoc-L-4-Phe(4-Pyridinyl)-OH Containing Peptides

Segment Condensation: This approach involves the synthesis of protected peptide fragments, typically using SPPS, which are then cleaved from the resin while keeping their side-chain protecting groups intact. google.com These protected segments are then coupled together in solution. The incorporation of Fmoc-L-4-Phe(4-Pyridinyl)-OH into one or more of these segments allows for the introduction of this unnatural amino acid at specific sites within the final large peptide. A major challenge in segment condensation is the poor solubility of large, protected peptide fragments. researchgate.net

Native Chemical Ligation (NCL): NCL is a powerful chemoselective ligation method that involves the reaction of an unprotected peptide segment with a C-terminal thioester and another unprotected peptide segment with an N-terminal cysteine residue. mdpi.com This reaction forms a native amide bond at the ligation site. While standard NCL requires a cysteine at the ligation junction, variations of this chemistry have been developed to expand its scope. Peptides containing Fmoc-L-4-Phe(4-Pyridinyl)-OH can be prepared with a C-terminal thioester or an N-terminal cysteine (or a cysteine surrogate) to be used in NCL strategies for the assembly of larger, more complex peptide architectures.

Applications of Fmoc L 4 Phe 4 Pyridynl Oh in the Design and Construction of Advanced Peptide Systems

Development of Peptide Libraries Incorporating Fmoc-L-4-Phe(4-Pyridinyl)-OH

The incorporation of Fmoc-L-4-Phe(4-Pyridinyl)-OH into peptide libraries introduces structural diversity and novel functionalities not accessible with the 20 canonical amino acids. The rigid phenyl-pyridine side chain can explore unique chemical space, potentially leading to peptides with enhanced binding affinities and specificities for biological targets. The use of Fmoc-protected amino acids is standard in solid-phase peptide synthesis (SPPS), making the integration of this non-natural residue into automated synthesis protocols straightforward.

Once peptide libraries containing L-4-Phe(4-Pyridinyl)-OH are synthesized, a variety of screening methodologies can be employed to identify novel peptide leads. The choice of screening method depends on the target and the desired properties of the lead compound.

High-Throughput Screening (HTS): This method allows for the rapid testing of large numbers of peptides in parallel. Assays can be designed to measure binding to a specific receptor, inhibition of an enzyme, or a cellular response.

Affinity-Based Screening: Techniques such as phage display, yeast display, and mRNA display are powerful tools for selecting peptides with high affinity for a target protein. nih.gov In these systems, a library of peptides is genetically fused to a replicable entity (like a phage), and peptides that bind to an immobilized target are isolated and amplified. nih.gov

Functional Screening: These assays measure the biological activity of the peptides in the library. This could involve cell-based assays to assess cytotoxicity, receptor activation, or other cellular phenotypes.

Label-Free Screening: Methods like hydrogen exchange-mass spectrometry (HX-MS) can screen peptide libraries for binding to a target protein in solution without the need for labels, which can sometimes interfere with binding. nih.gov

Screening MethodPrincipleThroughputKey Advantage
High-Throughput Screening (HTS)Automated testing of individual or pooled library members in microtiter plates for a specific activity.HighRapidly screens large libraries for functional hits.
Phage DisplayPeptides are expressed on the surface of bacteriophages, and binding phages are isolated and amplified. nih.govVery HighConnects the peptide phenotype directly to its genotype for easy identification. nih.gov
mRNA DisplayPeptides are covalently linked to their encoding mRNA, allowing for the selection of binders and subsequent amplification of the genetic material.Extremely HighCan screen vast libraries (over 10¹² compounds). creative-peptides.com
One-Bead-One-Compound (OBOC)Each bead in a solid support contains a unique peptide sequence, which can be screened for binding or activity. nih.govHighAllows for the direct identification of the active peptide on a single bead. nih.gov
Affinity ChromatographyThe target molecule is immobilized on a solid support, and the peptide library is passed over it. Binding peptides are then eluted and identified.ModerateDirectly isolates peptides with affinity for the target.

Combinatorial chemistry is a powerful strategy for generating vast libraries of peptides. nih.gov The "one-bead-one-compound" (OBOC) method is a widely used approach where Fmoc-L-4-Phe(4-Pyridinyl)-OH can be incorporated. nih.govnih.gov In this technique, a large number of resin beads are subjected to a series of coupling reactions. The "split-and-pool" synthesis strategy ensures that each bead ultimately carries a unique peptide sequence.

The process for incorporating Fmoc-L-4-Phe(4-Pyridinyl)-OH into a combinatorial library using a split-and-pool approach would involve:

Splitting the resin beads into multiple reaction vessels.

Coupling a different amino acid (which could be Fmoc-L-4-Phe(4-Pyridinyl)-OH or a standard amino acid) to the beads in each vessel.

Pooling all the beads together to ensure randomization.

Repeating the split, couple, and pool steps for a set number of cycles to generate a library of peptides with a high degree of diversity.

The resulting library can then be screened for peptides with desired biological activities. The inclusion of the pyridinyl moiety offers a point of structural and functional diversification within the library.

Engineering of Cyclic Peptides with Fmoc-L-4-Phe(4-Pyridinyl)-OH

The incorporation of L-4-Phe(4-Pyridinyl)-OH into a peptide backbone can impose significant conformational constraints. The rigid, planar nature of the biphenyl-like side chain can restrict the rotational freedom of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinities.

Furthermore, the introduction of non-natural amino acids like L-4-Phe(4-Pyridinyl)-OH can enhance the proteolytic stability of the peptide. Proteases, which are enzymes that degrade peptides and proteins, often have specific recognition sequences of natural amino acids. The presence of an unnatural residue can disrupt these recognition sites, making the cyclic peptide more resistant to enzymatic degradation and thus increasing its in vivo half-life. Studies on other phenylalanine-containing cyclic peptides have shown that substituents on the phenyl ring can influence the peptide's folding and conformational equilibrium. nih.gov

FeatureImpact of Incorporating L-4-Phe(4-Pyridinyl)-OH
Conformational Rigidity The bulky and planar side chain restricts backbone flexibility, promoting a more defined conformation.
Binding Affinity Pre-organization of the peptide structure can lead to a lower entropic cost of binding and thus higher affinity.
Proteolytic Stability The unnatural amino acid can disrupt protease recognition sites, leading to increased resistance to enzymatic degradation.
Solubility The pyridine (B92270) moiety may enhance the aqueous solubility of the peptide, which can be beneficial for formulation and bioavailability.

Several macrocyclization strategies can be employed to synthesize cyclic peptides containing L-4-Phe(4-Pyridinyl)-OH. The choice of strategy often depends on the desired point of cyclization (e.g., head-to-tail, side-chain-to-side-chain) and the other amino acids present in the sequence.

Amide Bond Formation: This is the most common method, where the N-terminal amine and the C-terminal carboxylic acid of the linear peptide are coupled to form a lactam bridge. This is typically performed under high dilution to favor intramolecular cyclization over intermolecular polymerization.

Click Chemistry: The azide-alkyne cycloaddition is a highly efficient and orthogonal reaction that can be used for peptide cyclization. This would require the linear peptide to be synthesized with an azide and an alkyne functionality at its termini or on side chains.

Thiol-based Cyclization: If the peptide sequence includes cysteine residues, disulfide bridge formation can be used for cyclization. Alternatively, reactions involving thiol-maleimide or thiol-ene chemistry can create stable thioether linkages.

Palladium-Catalyzed C-H Activation: This modern technique allows for the formation of a covalent bond between the side chains of two amino acid residues, such as tryptophan and an iodo-aryl amino acid, to create a stapled peptide. nih.gov A similar strategy could potentially be developed to involve the pyridinyl ring.

Integration into Peptidomimetics and Non-Natural Peptide Scaffolds

The incorporation of Fmoc-L-4-Phe(4-Pyridinyl)-OH into peptide sequences is a valuable strategy for the creation of peptidomimetics and non-natural peptide scaffolds with enhanced properties. rsc.orgnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved stability, bioavailability, and receptor-binding affinity. The introduction of non-natural amino acids like 4-pyridylalanine can confer several advantages:

Increased Proteolytic Stability: The non-natural side chain can hinder the recognition and cleavage of the peptide by proteases, thereby extending its biological half-life.

Conformational Constraint: The pyridinyl group can introduce specific steric and electronic interactions that help to lock the peptide into a desired bioactive conformation. This can lead to higher binding affinity and selectivity for its biological target.

Novel Structural Motifs: The ability of the pyridinyl group to participate in hydrogen bonding and metal coordination allows for the design of novel peptide folds and architectures that are not accessible with the 20 proteinogenic amino acids. This has led to the development of pyridine-based macrocyclic peptides with unique biological activities. acs.org

The synthesis of these complex peptide structures is facilitated by the use of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS), which allows for the precise and sequential addition of amino acid building blocks. nih.gov

Contributions to Peptide-Based Biomaterials Research

Fmoc-L-4-Phe(4-Pyridinyl)-OH and similar non-natural amino acids are making significant contributions to the field of peptide-based biomaterials. nih.govmdpi.com The self-assembly of short peptides into well-ordered nanostructures, such as nanofibers, nanotubes, and hydrogels, is a rapidly growing area of research with applications in tissue engineering, drug delivery, and regenerative medicine. nih.govnih.govnih.gov

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov The Fmoc group itself, with its bulky aromatic fluorenyl moiety, is known to promote the self-assembly of peptides into fibrillar structures. acs.orgmdpi.com The incorporation of Fmoc-L-4-Phe(4-Pyridinyl)-OH can further influence and control this process:

Enhanced Aromatic Interactions: The additional aromaticity provided by the pyridinylphenyl side chain can enhance π-π stacking interactions, leading to more stable and well-ordered self-assembled structures.

Metal-Induced Self-Assembly: As discussed previously, the pyridinyl group can coordinate with metal ions, providing a trigger for the self-assembly of peptides into hydrogels and other biomaterials. researchgate.net This allows for the creation of stimuli-responsive materials that can be formed in situ under specific conditions.

Functionalization of Biomaterials: The pyridinyl group provides a handle for the post-assembly functionalization of the peptide biomaterial. For example, it can be used to attach drugs, growth factors, or other bioactive molecules to the surface of the self-assembled scaffold.

The ability to design and control the self-assembly of peptides through the incorporation of functional building blocks like Fmoc-L-4-Phe(4-Pyridinyl)-OH is crucial for the development of the next generation of advanced biomaterials. mdpi.com

Impact of Fmoc L 4 Phe 4 Pyridynl Oh on Peptide Structural Features and Functional Modulation

Influence of the 4-Pyridylphenyl Side Chain on Peptide Conformation

The conformational landscape of a peptide is dictated by the allowable dihedral angles (φ and ψ) of its constituent amino acid residues. The introduction of a bulky and structurally complex side chain like 4-pyridylphenyl, in place of a natural amino acid, imposes significant steric constraints that can favor specific secondary structures. nih.gov Non-coded amino acids are frequently incorporated into peptides to enhance a specific backbone conformational propensity. nih.gov

The adoption of secondary structures such as α-helices and β-sheets is governed by a complex interplay of intramolecular hydrogen bonding, steric effects, and side-chain interactions. The 4-pyridylphenyl side chain can influence these structures in several ways:

β-Sheet Formation: The large, aromatic nature of the side chain promotes π-π stacking interactions between adjacent peptide strands. nih.govresearchgate.net This intermolecular stacking is a primary driving force for the formation and stabilization of β-sheet structures, which are the fundamental building blocks of many self-assembled nanomaterials, including fibrils and hydrogels. nih.gov

Helical Propensity: While alanine (B10760859) is known to have a high helical propensity, the bulky 4-pyridylphenyl group may either stabilize or destabilize helical structures depending on its position and the surrounding sequence. rsc.orgnih.gov Its size could sterically hinder the formation of a tightly packed helical core. However, the aromatic group could also engage in stabilizing interactions with other side chains along the helix.

pH-Modulated Conformation: A key feature of the 4-pyridyl group is its basic nitrogen atom, which can be protonated at acidic pH (pKa of pyridine (B92270) is ~5.2). This introduces a positive charge, leading to electrostatic repulsion that can disrupt ordered structures like β-sheets or alter helical stability. nih.govwpmucdn.com This pH-responsiveness allows for dynamic control over peptide conformation.

Computational methods, such as molecular dynamics simulations and density functional theory (DFT), are valuable tools for predicting the preferred conformations of peptides containing non-natural amino acids, providing insights into their Ramachandran distributions in the absence of extensive experimental data. nih.govmdpi.comyoutube.com

Turns and loops are non-repetitive secondary structures that are crucial for directing the folding of a peptide chain. The incorporation of conformationally restricted amino acids is a common strategy to induce the formation of specific turn structures (e.g., β-turns or γ-turns). nih.govacs.org

The rigid nature of the 4-pyridylphenyl side chain can limit the rotational freedom of the peptide backbone, thereby predisposing the local sequence to adopt a turn conformation. acs.org By locking a portion of the peptide into a specific turn geometry, Fmoc-L-4-Phe(4-Pyridinyl)-OH can be strategically employed to design peptides with well-defined three-dimensional structures, which is critical for applications such as creating ligands with high receptor specificity or developing peptide-based catalysts. nih.govacs.org The precise type of turn favored would depend on the stereochemistry of the amino acid and its interactions with neighboring residues. acs.org

Modulation of Peptide Self-Assembly Processes by Fmoc-L-4-Phe(4-Pyridinyl)-OH Inclusion

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. beilstein-journals.orgrsc.org Fmoc-protected amino acids are a well-studied class of molecules known for their ability to self-assemble into a variety of nanostructures. nih.govrsc.org

The molecular structure of Fmoc-L-4-Phe(4-Pyridinyl)-OH contains all the necessary components to drive robust self-assembly. The process is primarily governed by a combination of non-covalent interactions, as detailed in the table below. acs.orgnih.govrsc.org

Interaction TypeContributing MoietiesRole in Self-AssemblyResulting Structures
π-π Stacking Fmoc group, Phenyl ring, Pyridyl ringThe primary driving force for aggregation, promoting the stacking of molecules into one-dimensional structures. nih.govnih.govNanofibers, Nanotubes, Ribbons
Hydrogen Bonding Carboxylic acid, Carbamate (Fmoc group)Directs the formation of β-sheet-like arrangements, providing structural integrity to the assembled fibers. researchgate.netFibrillar Networks
Hydrophobic Interactions Biphenyl core of the side chain, Fluorenyl groupSequesters nonpolar parts of the molecules away from water, contributing to the stability of the final assembly. wpmucdn.comHydrogels, Nanoparticles
Electrostatic Interactions Pyridyl group (protonated at low pH)Can either promote or inhibit assembly. At low pH, repulsion between positive charges can prevent aggregation, while at neutral pH, the absence of charge allows assembly. This enables pH-responsive behavior. nih.govnih.govpH-triggered Gels/Solutions

This interplay of forces allows for the design of "smart" hydrogels and nanostructures that can assemble or disassemble in response to environmental stimuli, particularly changes in pH. nih.govnih.gov Such materials are highly sought after for applications in drug delivery and tissue engineering. wpmucdn.com

The formation of a macroscopic hydrogel from Fmoc-L-4-Phe(4-Pyridinyl)-OH molecules is a hierarchical process that occurs across multiple length scales. nih.govnih.gov

Molecular Association: Individual molecules associate through π-π stacking and hydrogen bonding to form the most basic structural motif, often resembling an extended β-sheet. researchgate.netresearchgate.net

Formation of Primary Nanostructures: These initial assemblies grow in one dimension to form primary nanostructures such as thin nanofibers or nanoribbons. The morphology of these initial structures is dictated by the precise packing of the molecules. nih.gov

Secondary Assembly and Network Formation: The primary nanofibers laterally associate and entangle to form thicker fiber bundles. researchgate.net As the concentration of these fibers increases, they form an interconnected three-dimensional network that immobilizes water molecules, resulting in the formation of a self-supporting hydrogel. nih.govresearchgate.net

The 4-pyridylphenyl side chain is integral to this process. Its aromatic component contributes to the initial π-stacking, while its pH-responsive pyridyl group can be used to control the higher-order assembly of the nanofibers. For example, at a pH where the pyridyl groups are protonated, electrostatic repulsion may prevent the bundling of nanofibers, leading to a weaker gel or a solution of dispersed fibers. wpmucdn.com This provides a mechanism for tuning the material's final properties.

Enhancement of Aqueous Solubility in Peptides Through 4-Pyridylphenyl Substitution

A significant challenge in the development of peptide-based therapeutics is their often poor aqueous solubility and propensity for aggregation. nih.govresearcher.life The substitution of hydrophobic natural aromatic residues, such as phenylalanine or tryptophan, with the more hydrophilic 4-pyridylalanine (a closely related structure) has been shown to be an effective strategy to overcome these limitations. nih.govacs.orgresearchgate.net

The enhanced solubility is attributed to two main features of the pyridyl group:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving its interaction with water molecules compared to the purely hydrophobic phenyl ring of phenylalanine. researchgate.net

pH-Dependent Protonation: At a pH below its pKa, the pyridyl nitrogen becomes protonated, conferring a positive charge to the side chain. sigmaaldrich.com This charge dramatically increases the hydrophilicity of the amino acid and its solubility in aqueous solutions.

Research on glucagon (B607659) analogues has provided direct evidence of this effect. Glucagon is a peptide hormone with poor solubility and stability at neutral pH. nih.govresearcher.life However, substituting natural aromatic amino acids with 4-pyridylalanine (4-Pal) significantly improved its biophysical properties. nih.govacs.org

PropertyNative GlucagonGlucagon Analogue with 4-PalImprovement
Aqueous Solubility Low at neutral pHSignificantly EnhancedImproved suitability for medicinal formulations. nih.govacs.org
Physical Stability Prone to fibrillationMarkedly Reduced Propensity for FibrillationLonger shelf-life and stability in solution. researchgate.net
Biophysical Character PoorSuperiorBetter overall characteristics for therapeutic use. nih.govresearcher.life

These findings demonstrate that 4-pyridylphenylalanine and its simpler analogue, 4-pyridylalanine, are versatile surrogates for natural aromatic amino acids that can be used to refine the biophysical character and improve the developability of peptide drug candidates. nih.govacs.org

Role in Regulating Intermolecular Interactions in Peptide Systems

The intricate dance of molecules in peptide systems is orchestrated by a delicate balance of intermolecular forces. The presence of Fmoc-L-4-Phe(4-Pyridinyl)-OH within a peptide chain introduces multiple functionalities that can significantly influence this balance, leading to the formation of well-defined nanostructures and materials with tunable properties. The primary intermolecular interactions regulated by this amino acid derivative include π-π stacking, hydrogen bonding, and metal coordination.

π-π Stacking Interactions: The N-terminal Fmoc group is a well-established driver of peptide self-assembly. rsc.org The large, planar, and aromatic nature of the fluorenyl ring facilitates strong π-π stacking interactions between adjacent peptide molecules. This non-covalent interaction is a key contributor to the formation of fibrillar networks and hydrogels. nih.gov The aromatic rings of the phenylalanine and pyridinyl moieties can also participate in π-π stacking, further stabilizing the assembled structures. The thermodynamics of such self-assembly processes are often entropy-driven at lower temperatures, with hydrophobic interactions playing a major role, and can become enthalpy-driven at higher temperatures. nih.gov

Hydrogen Bonding: The pyridinyl group of Fmoc-L-4-Phe(4-Pyridinyl)-OH introduces a crucial site for hydrogen bonding. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, interacting with amide protons in the peptide backbone or with suitable side chains of other amino acids. vu.nl Studies on peptides containing pyridyl moieties have demonstrated the formation of intramolecular hydrogen bonds, which can restrict the conformational flexibility of the peptide backbone and promote specific secondary structures. vu.nl In intermolecular arrangements, these hydrogen bonds contribute to the stability and directionality of the self-assembled architecture.

Metal Coordination: A distinctive feature of the pyridinyl group is its ability to act as a ligand for metal ions. This property allows for the creation of metal-responsive peptide systems where the assembly and disassembly can be controlled by the addition or removal of specific metal ions. The coordination of metal ions to the pyridyl nitrogen can lead to significant conformational changes in peptides. For instance, the incorporation of 4-pyridylalanine into a polypeptide has been shown to facilitate a transition from a two-stranded α-helical coiled-coil to a metal-bridged, four-helix bundle upon the addition of a platinum complex. cam.ac.uk

The strength of this metal-ligand interaction can be quantified by determining the association constants (Ka). Studies on tripeptides containing a central pyridylalanyl residue have shown that 4-pyridyl derivatives exhibit strong binding to palladium pincer complexes, with association constants indicating a high affinity. This highlights the potential for creating highly ordered and stable metallo-peptide structures.

Interacting MoietyType of InteractionConsequence in Peptide Systems
Fmoc Group π-π StackingDrives self-assembly, promotes fibril and hydrogel formation.
Phenylalanine Hydrophobic Interactions, π-π StackingContributes to aggregation and stability of assemblies.
Pyridinyl Group Hydrogen BondingStabilizes specific conformations and directs intermolecular packing.
Pyridinyl Group Metal CoordinationEnables metal-responsive self-assembly and conformational switching.

Detailed research into the thermodynamics and kinetics of self-assembly for peptides specifically incorporating Fmoc-L-4-Phe(4-Pyridinyl)-OH is necessary to fully elucidate the quantitative contributions of each of these interactions. However, the existing body of knowledge on related systems strongly indicates that this versatile amino acid derivative provides a powerful handle for the rational design of functional peptide-based materials with precisely controlled intermolecular organization.

Advanced Analytical and Spectroscopic Characterization of Peptides Containing Fmoc L 4 Phe 4 Pyridynl Oh

High-Resolution Mass Spectrometry for Peptide Sequence Verification and Modification Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise characterization of synthetic peptides, including those containing unnatural amino acids like 4-pyridyl phenylalanine (Phe(4-Pyridinyl)). waters.comnih.gov HRMS provides accurate mass measurements, which are crucial for verifying the correct incorporation of this non-canonical residue and for identifying any potential modifications that may have occurred during synthesis or purification. waters.com

The process involves ionizing the peptide and measuring its mass-to-charge ratio (m/z) with high precision. This allows for the determination of the peptide's elemental composition, confirming that the observed mass corresponds to the expected sequence containing Fmoc-L-4-Phe(4-Pyridinyl)-OH. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the peptide backbone, generating a series of product ions. srce.hr The resulting fragmentation pattern provides sequence-specific information, confirming the position of the Fmoc-L-4-Phe(4-Pyridinyl)-OH residue within the peptide chain. srce.hrnih.gov This is particularly important for distinguishing it from other isobaric amino acids.

HRMS is also critical for analyzing post-translational or chemical modifications. The high mass accuracy allows for the confident identification of modifications such as oxidation, deamidation, or incomplete removal of protecting groups, which can present as small mass shifts. For peptides containing the reactive pyridinyl group, HRMS can be used to detect modifications at this site, providing insights into the peptide's chemical stability and reactivity.

Table 1: Exemplary HRMS Data for a Peptide Containing Phe(4-Pyridinyl)

ParameterValue
Peptide SequenceAc-Tyr-Val-Phe(4-Pyridinyl)-Gly-NH2
Theoretical Monoisotopic Mass533.2594 Da
Observed Monoisotopic Mass533.2591 Da
Mass Error-0.56 ppm
Fragmentation MethodCollision-Induced Dissociation (CID)
Key Fragment Ionsb2, b3, y1, y2, y3 ions confirming the sequence

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Proton (¹H) NMR is used to assign the chemical shifts of all protons in the peptide. rsc.org The aromatic protons of the pyridinyl ring of Phe(4-Pyridinyl) exhibit distinct chemical shifts that can be readily identified in the spectrum. chemicalbook.comnih.gov Through-bond correlations, such as those observed in COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments, are used to assign spin systems corresponding to individual amino acid residues. Through-space correlations, identified using NOESY (Nuclear Overhauser Effect Spectroscopy), provide distance constraints between protons that are close in space, which are essential for calculating the three-dimensional structure of the peptide.

The incorporation of the pyridinyl group can introduce specific conformational preferences due to its electronic properties and potential for hydrogen bonding or metal coordination. NMR can be used to probe these interactions. For instance, changes in the chemical shifts of the pyridinyl protons upon addition of a metal ion can indicate a binding event. Furthermore, the pH dependence of the pyridinyl proton chemical shifts can provide information about the pKa of the pyridinyl nitrogen, which can be influenced by the local microenvironment within the peptide.

Table 2: Representative ¹H NMR Chemical Shifts for the Pyridinyl Ring of Phe(4-Pyridinyl) in a Model Peptide

ProtonChemical Shift (ppm)
Hδ (ortho to Cγ)8.65
Hε (meta to Cγ)7.45

Chromatographic Purity Assessment and Method Development (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of synthetic peptides, including those containing Fmoc-L-4-Phe(4-Pyridinyl)-OH. americanpeptidesociety.orgnih.gov This method separates peptides based on their hydrophobicity. hplc.eu The inclusion of the relatively polar pyridinyl group in Phe(4-Pyridinyl) can influence the retention behavior of the peptide, necessitating careful method development for optimal separation. acs.org

Method development for RP-HPLC of peptides containing Fmoc-L-4-Phe(4-Pyridinyl)-OH involves optimizing several parameters, including the stationary phase (e.g., C8, C18), the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile), and the ion-pairing agent (e.g., trifluoroacetic acid, TFA). hplc.eu The gradient elution profile, which involves changing the concentration of the organic solvent over time, is crucial for achieving good resolution between the target peptide and any impurities. acs.org

Impact of Fmoc-amino Acid Purity on Crude Peptide Purity

The purity of the Fmoc-amino acid building blocks used in solid-phase peptide synthesis (SPPS) has a direct and significant impact on the purity of the final crude peptide. ajpamc.comnih.gov Impurities present in the Fmoc-L-4-Phe(4-Pyridinyl)-OH starting material can be incorporated into the growing peptide chain, leading to a variety of side products that can be difficult to separate from the desired peptide. nih.govsigmaaldrich.com

Preparative HPLC for Purification of Modified Peptides

Preparative HPLC is the standard method for purifying synthetic peptides to a high degree of homogeneity. rsc.orguci.edusemanticscholar.org The principles are the same as analytical RP-HPLC, but it is performed on a larger scale to isolate milligram to gram quantities of the target peptide. hplc.eu For peptides containing Fmoc-L-4-Phe(4-Pyridinyl)-OH, preparative HPLC is essential for removing impurities generated during synthesis, such as deletion sequences, truncated peptides, and products with protecting group-related modifications. nih.gov

The development of a preparative HPLC method involves scaling up the conditions optimized at the analytical scale. hplc.eu This includes selecting a column with a larger diameter and appropriate particle size, and adjusting the flow rate and gradient to maintain resolution while maximizing throughput. polypeptide.com Fraction collection is performed to isolate the peak corresponding to the pure peptide, and the purity of the collected fractions is confirmed by analytical RP-HPLC and mass spectrometry.

Spectroscopic Probing of Environment-Sensitive Fluorescent Peptides

The incorporation of unnatural amino acids with intrinsic fluorescence properties can turn peptides into sensitive probes of their local environment. springernature.combeilstein-journals.org While Fmoc-L-4-Phe(4-Pyridinyl)-OH itself is not strongly fluorescent, the pyridinyl group can be used as a handle for the attachment of environmentally sensitive fluorophores. mdpi.com Alternatively, the pyridinyl moiety can influence the fluorescence of nearby fluorophores, such as tryptophan, through quenching or other photophysical interactions. mdpi.combohrium.com

Fluorescence spectroscopy can be used to study the binding of these peptides to other molecules, such as proteins or nucleic acids. nih.govresearchgate.net Changes in the fluorescence intensity, emission wavelength, or fluorescence lifetime upon binding can provide information about the binding affinity, stoichiometry, and the conformational changes that occur upon complex formation. unito.it The sensitivity of the fluorescent signal to the polarity of the environment can also be exploited to monitor the partitioning of the peptide into different cellular compartments or its interaction with lipid membranes. mdpi.comresearchgate.net

Table 3: Potential Fluorescence Applications for Peptides with Phe(4-Pyridinyl)

ApplicationPrinciple
Binding AssaysChanges in fluorescence upon interaction with a target molecule.
Conformational StudiesMonitoring changes in fluorescence to detect folding or unfolding events.
Membrane InteractionObserving shifts in emission wavelength as the peptide moves from an aqueous to a hydrophobic environment.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of peptides and proteins in solution. creative-proteomics.com CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum is sensitive to the peptide's secondary structure content, including α-helices, β-sheets, turns, and random coil conformations. lew.ro

For peptides containing Fmoc-L-4-Phe(4-Pyridinyl)-OH, CD spectroscopy can be used to investigate how the incorporation of this unnatural amino acid affects the peptide's secondary structure. nih.gov For example, the pyridinyl group could stabilize or destabilize certain secondary structural elements through steric or electronic effects. By comparing the CD spectrum of the modified peptide to that of its natural counterpart, one can gain insights into the structural consequences of this substitution. nih.gov CD can also be used to monitor conformational changes in the peptide in response to changes in environmental conditions, such as pH, temperature, or the addition of binding partners. nih.gov

Table 4: Characteristic CD Signals for Common Secondary Structures

Secondary StructureWavelengths of Key Signals (nm)
α-HelixNegative bands at ~222 and ~208, positive band at ~193
β-SheetNegative band at ~218, positive band at ~195
Random CoilStrong negative band around 195

Future Research Directions and Translational Perspectives for Fmoc L 4 Phe 4 Pyridynl Oh Derivatives

Exploration of Novel Reactive Functionalities Based on the Pyridine (B92270) Moiety

The pyridine ring within Fmoc-L-4-Phe(4-Pyridinyl)-OH is not merely a structural element but a reactive handle for diverse chemical modifications. Future research will likely focus on exploiting this reactivity for late-stage functionalization of peptides, a strategy that allows for the diversification of complex molecules from a common intermediate. nih.govresearcher.liferesearchgate.net This approach is particularly advantageous as it enables the creation of a library of peptide analogues that would be difficult to access through the de novo synthesis of individual Fmoc-protected amino acid building blocks. nih.govresearchgate.net

Key areas of exploration include:

Cross-Coupling Reactions: The pyridine moiety can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. nih.govnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the peptide scaffold, thereby tuning its steric and electronic properties. nih.gov Research into optimizing these reactions on solid-phase-supported peptides and in aqueous, biocompatible conditions will be crucial.

C–H Activation: Direct C–H functionalization of the pyridine ring represents a highly atom-economical approach to introduce new substituents. lookchem.com Developing regioselective C–H activation protocols that are compatible with the diverse functional groups present in peptides is a significant but rewarding challenge. researchgate.net

Bioorthogonal Chemistry: The pyridine functionality can be engineered to participate in bioorthogonal reactions, which occur in biological systems without interfering with native processes. nih.govwikipedia.org This could involve, for instance, developing pyridine derivatives that react selectively with specific probes for applications in cellular imaging or proteomics. The development of novel ligation strategies involving the pyridine ring will expand the toolkit of chemical biologists. nih.govresearchgate.net

Pyridinium (B92312) Salt Formation: The nitrogen atom of the pyridine ring can be quaternized to form pyridinium salts. This modification dramatically alters the electronic properties and solubility of the peptide and can be used as a stepping stone for further reactions, such as reductive couplings. nih.govresearcher.liferesearchgate.net

Development of Peptide Probes for Advanced Imaging and Sensing Applications

Peptides containing Fmoc-L-4-Phe(4-Pyridinyl)-OH are promising candidates for the development of sophisticated molecular probes for imaging and sensing. The pyridine moiety offers unique properties that can be harnessed for these applications.

Fluorescent Probes: The pyridine ring can be chemically modified with fluorophores. Ruthenium(II)-catalyzed C-H activation has been shown to be effective for the direct installation of fluorescent labels like pyrene (B120774) onto peptide structures. lookchem.com Future work could focus on creating environmentally sensitive (fluorogenic) probes where the fluorescence is quenched until the peptide binds to its specific biological target.

Metal-Chelating Probes for PET and MRI: The nitrogen atom of the pyridine ring is an effective metal coordinator. This property can be exploited to chelate radiometals for Positron Emission Tomography (PET) imaging or paramagnetic metal ions for Magnetic Resonance Imaging (MRI). Peptides incorporating 4-pyridinylalanine can be designed to bind disease-specific targets, delivering the imaging agent with high specificity.

Biosensors: The ability of the pyridine group to interact with its environment through hydrogen bonding, metal coordination, and π-π stacking can be used to design peptide-based biosensors. Binding of an analyte could induce a conformational change in the peptide, leading to a detectable signal, such as a change in fluorescence or an electrochemical response.

Computational Design and Modeling of Peptides Incorporating Fmoc-L-4-Phe(4-Pyridinyl)-OH

The integration of non-canonical amino acids (NCAAs) like 4-pyridinylalanine into computational protein and peptide design platforms is a rapidly advancing field. nih.gov Software suites like Rosetta are increasingly capable of modeling peptides containing NCAAs, enabling the in silico design and optimization of novel peptide-based therapeutics and tools. plos.orgnih.govmeilerlab.orgnih.govresearchgate.net

Future directions in this area include:

Parameterization and Force Field Development: Accurate molecular modeling requires precise parameters for the NCAA. Continued efforts are needed to develop and validate force field parameters for 4-pyridinylalanine to ensure that molecular dynamics simulations and energy calculations reflect its true physicochemical properties. meilerlab.org

Structure-Based Design of Inhibitors: Computational tools can be used to design peptides incorporating 4-pyridinylalanine that specifically target protein-protein interactions (PPIs). elsevierpure.comnih.govrsc.orgresearchgate.net The pyridine moiety can be strategically placed to form key interactions (e.g., hydrogen bonds, aromatic stacking) within a binding pocket, enhancing affinity and selectivity. Rosetta's FlexPepDock protocol is one such tool that can be used to predict the binding of NCAA-containing peptides to their receptors. nih.govelsevierpure.comnih.govresearchgate.net

Predicting Self-Assembly: Computational methods, including coarse-grained molecular dynamics, can be employed to predict how peptides containing 4-pyridinylalanine will self-assemble into larger nanostructures. nih.govresearchgate.net This allows for the rational design of novel biomaterials with specific morphologies and properties.

Innovations in Automated Peptide Synthesis Utilizing this Building Block

Automated solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry. beilstein-journals.orgnih.gov The efficient incorporation of Fmoc-L-4-Phe(4-Pyridinyl)-OH into automated protocols is essential for its widespread use.

Future innovations may focus on:

Microwave-Assisted SPPS: Microwave irradiation has been shown to significantly accelerate coupling and deprotection steps in SPPS, leading to faster synthesis times and often purer products. nih.govcreative-peptides.combiotage.comsigmaaldrich.cngoogle.com Research will continue to optimize microwave protocols specifically for the incorporation of bulky or challenging non-canonical amino acids like 4-pyridinylalanine, which may require enhanced coupling efficiency. biotage.comrsc.org

Optimized Coupling Reagents: While standard coupling reagents are often effective, the steric bulk and electronic properties of 4-pyridinylalanine might necessitate the use of more potent activation agents to ensure complete and efficient coupling, minimizing the formation of deletion sequences. beilstein-journals.org

On-Resin Modifications: Developing robust protocols for the chemical modification of the pyridine ring while the peptide is still attached to the solid support offers a streamlined approach to creating peptide libraries. nih.govnih.govrsc.org This requires chemistries that are compatible with the resin and the various protecting groups on the peptide.

Addressing "Difficult Sequences": Peptides rich in hydrophobic or β-branched amino acids can be challenging to synthesize due to aggregation on the resin. nih.gov The incorporation of 4-pyridinylalanine may influence peptide aggregation, and strategies to mitigate these effects, such as the use of specialized resins or backbone-modifying protecting groups, will be an important area of investigation. nih.gov

Integration into Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

Fmoc-L-4-Phe(4-Pyridinyl)-OH is a prime example of a molecular tool that transcends traditional disciplinary boundaries. Its future applications lie at the nexus of chemistry, biology, and materials science.

Chemical Biology: Peptides containing 4-pyridinylalanine can be used as probes to study complex biological processes. Late-stage functionalization allows for the attachment of tags, crosslinkers, or cytotoxic agents for applications in proteomics, interactome mapping, and targeted drug delivery. nih.govresearchgate.net

Materials Science and Nanotechnology: The self-assembly of peptides is a powerful bottom-up approach for creating novel nanomaterials. rsc.orgnih.govdntb.gov.ua The aromatic and hydrogen-bonding capabilities of the Fmoc group and the pyridinyl side chain can drive the formation of well-ordered structures like hydrogels, nanofibers, and nanospheres. nih.govnih.govsemanticscholar.orgmdpi.comresearchgate.net These materials have potential applications in tissue engineering, regenerative medicine, and drug delivery. nih.govnih.gov The inclusion of the pyridine moiety provides a site for further functionalization of the material or for conferring pH-responsive properties.

Drug Discovery: The unique structural features of 4-pyridinylalanine can be used to design peptidomimetics with improved pharmacological properties, such as enhanced stability against proteolytic degradation, increased receptor affinity, and better bioavailability. researchgate.net Its use in macrocyclic peptides is particularly promising for targeting challenging intracellular protein-protein interactions. nih.govresearcher.liferesearchgate.net

Q & A

Basic Research Questions

Q. What is the role of the Fmoc group in Fmoc-L-4-Phe(4-Pyridinyl)-OH during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group during SPPS. It enables stepwise elongation of peptide chains by allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving side-chain protecting groups intact. The stability of Fmoc under acidic conditions simplifies orthogonal protection strategies, critical for synthesizing peptides with complex post-translational modifications .

Q. How should Fmoc-L-4-Phe(4-Pyridinyl)-OH be stored to maintain stability?

  • Methodological Answer : Store the compound at 2–8°C in a desiccator to prevent moisture absorption, which can hydrolyze the Fmoc group. For long-term storage, aliquot under inert gas (argon/nitrogen) to minimize oxidation of the pyridinyl substituent. Solubility in DMF or DMSO (common solvents for SPPS) should be verified before use, as hygroscopic degradation products may affect coupling efficiency .

Q. What analytical techniques are recommended for purity assessment of Fmoc-L-4-Phe(4-Pyridinyl)-OH?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection at 265–280 nm (Fmoc absorbance maxima). A gradient of 0.1% TFA in water/acetonitrile (5–95% over 20 min) resolves the compound from impurities.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]⁺ for C₂₄H₂₀N₂O₄ (assuming molecular formula similarity to Fmoc-Phe derivatives) is ~423.4 Da.
  • TLC : Monitor deprotection efficiency using silica plates and ninhydrin staining .

Advanced Research Questions

Q. How does the 4-pyridinyl substituent influence peptide conformation and intermolecular interactions?

  • Methodological Answer : The 4-pyridinyl group introduces aromatic stacking potential and hydrogen-bonding via its nitrogen lone pair. To study its impact:

  • Circular Dichroism (CD) : Compare helicity or β-sheet propensity in peptides with 4-pyridinyl vs. non-aromatic residues.
  • NMR Spectroscopy : Use 2D NOESY to detect π-π interactions between pyridinyl and adjacent aromatic side chains (e.g., Phe, Trp).
  • X-ray Crystallography : Resolve crystal structures to visualize packing interactions. Notably, steric hindrance from the pyridinyl group may require optimized coupling conditions (e.g., HATU/DIPEA in DMF) to avoid aggregation .

Q. What strategies mitigate side reactions during incorporation of Fmoc-L-4-Phe(4-Pyridinyl)-OH into peptide sequences?

  • Methodological Answer :

  • Coupling Optimization : Use double coupling (2×20 min) with 4-fold excess of activated amino acid (HCTU/HOBt or OxymaPure/DIC) to overcome steric hindrance from the pyridinyl group.
  • Aggregation Prevention : Add chaotropic agents (e.g., 0.1 M HMPA) to improve solubility in DMF.
  • Side-Chain Protection : Ensure the pyridinyl nitrogen is unprotected unless specific modifications (e.g., methylation) are required post-synthesis. Monitor for Fmoc cleavage side products via LC-MS .

Q. How can contradictory solubility data for Fmoc-protected amino acids be resolved in experimental design?

  • Methodological Answer : Discrepancies in solubility (e.g., DMF vs. DCM) often arise from batch-specific impurities or hydration.

  • Pre-Experiment Calibration : Perform a solubility test in the target solvent (e.g., 10 mg/mL in DMF with 0.1% HOBt).
  • Sonication : Use brief sonication (30 sec) to disperse aggregates.
  • Co-Solvents : For problematic residues, add 1–5% NMP or DMSO to enhance dissolution without affecting SPPS resin stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.